molecular formula C26H26N4O3S2 B2956994 ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-38-8

ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2956994
CAS RN: 864927-38-8
M. Wt: 506.64
InChI Key: QJTNNUQLFGHRJK-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C26H26N4O3S2 and its molecular weight is 506.64. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

For instance, studies on the pharmacokinetics and tolerability of novel compounds in humans, such as the evaluation of a new antiulcer compound and its effects on gastric mucus and glucosamine-synthesizing enzymes, could provide a framework for understanding how similar compounds might be assessed for therapeutic potential (Uckert et al., 1989). Similarly, research into the environmental exposure to pesticides and their metabolites in humans, as in the study of South Australian preschool children, highlights the importance of evaluating exposure levels and health implications of chemical compounds (Babina et al., 2012).

Moreover, studies on the disposition and metabolism of specific receptor antagonists or other therapeutically relevant compounds in humans, like the novel orexin receptor antagonist SB-649868, offer insights into the metabolism pathways, elimination, and potential therapeutic uses of complex organic compounds (Renzulli et al., 2011).

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[[4-(dimethylamino)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S2/c1-4-33-26(32)30-14-13-18-21(15-30)35-25(22(18)24-27-19-7-5-6-8-20(19)34-24)28-23(31)16-9-11-17(12-10-16)29(2)3/h5-12H,4,13-15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTNNUQLFGHRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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